molecular formula C14H12N2O6 B1298996 3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid CAS No. 36847-97-9

3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid

Cat. No.: B1298996
CAS No.: 36847-97-9
M. Wt: 304.25 g/mol
InChI Key: BUZUJIODQZZMDT-KQQUZDAGSA-N
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Description

3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid is a compound belonging to the family of polyacrylic acid derivatives It is characterized by its complex structure, which includes multiple functional groups such as carboxylic acids and amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-carboxy-acryloyl chloride with 2-amino-phenylcarbamoyl-acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: The compound is used in the development of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds and other interactions with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carboxy-acryloylamino)-benzoic acid ethyl ester
  • 3-(3-Carboxy-acryloylamino)-benzoic acid

Uniqueness

3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid is unique due to its specific structure, which includes multiple functional groups that confer distinct chemical properties This makes it particularly useful in applications where precise control of chemical reactivity is required

Properties

IUPAC Name

(E)-4-[2-[[(E)-3-carboxyprop-2-enoyl]amino]anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-11(5-7-13(19)20)15-9-3-1-2-4-10(9)16-12(18)6-8-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZUJIODQZZMDT-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352066
Record name ST026455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-97-9
Record name NSC202131
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST026455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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